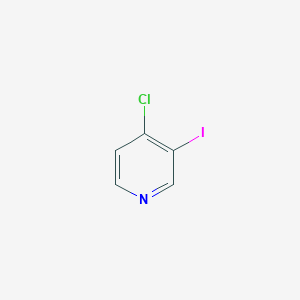











|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1I.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(N(CC)CC)C.[CH3:35][Si:36]([C:39]#[CH:40])([CH3:38])[CH3:37]>C1(C)C=CC=CC=1.[Cu](I)I.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[C:40]#[C:39][Si:36]([CH3:38])([CH3:37])[CH3:35] |f:6.7.8|
|


|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=NC=C1)I
|
|
Name
|
|
|
Quantity
|
0.219 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
0.079 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu](I)I
|
|
Name
|
|
|
Quantity
|
0.093 g
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
|
Name
|
|
|
Quantity
|
3.49 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
1.65 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)C#C
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
Stir the reaction mixture at room temperature for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CONCENTRATION
|
|
Details
|
Concentrate the reaction mixture
|
|
Type
|
CUSTOM
|
|
Details
|
by evaporating the toluene under vacuum
|
|
Type
|
EXTRACTION
|
|
Details
|
Extract the compound (almost pure)
|
|
Type
|
CUSTOM
|
|
Details
|
by triturating with hexane
|
|
Type
|
CUSTOM
|
|
Details
|
decanting the hexane layer 4 to 5 times
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Evaporate hexane under vacuum and dry it
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C=NC=C1)C#C[Si](C)(C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.68 g | |
| YIELD: PERCENTYIELD | 96% | |
| YIELD: CALCULATEDPERCENTYIELD | 96.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |